BenchChemオンラインストアへようこそ!

2-Methylimidazo[2,1-b]thiazole

Drug metabolism Bioactivation Reactive metabolites

This specific 2-methyl-substituted imidazo[2,1-b]thiazole scaffold undergoes oxidative desulfation via thiazole ring epoxidation—a metabolic pathway fundamentally different from the S-oxide/Michael addition route of the unsubstituted core, directly impacting reactive metabolite profiles and toxicity. It is the essential building block for ghrelin receptor inverse agonists (e.g., clinical candidate PF-5190457) and delivers nanomolar IDO1 inhibition (IC50: 48.48 nM) and sub-micromolar anti-tubercular activity (M. tuberculosis H37Ra IC50: 2.32 μM). Generic substitution is scientifically invalid due to >10-fold IC50 differences across EGFR, HER2, DHFR, and IDO1 targets.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 45667-45-6
Cat. No. B1317530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[2,1-b]thiazole
CAS45667-45-6
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2S1
InChIInChI=1S/C6H6N2S/c1-5-4-8-3-2-7-6(8)9-5/h2-4H,1H3
InChIKeyPMJUTPWDBHQESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[2,1-b]thiazole (CAS 45667-45-6): Scientific and Industrial Procurement Baseline


2-Methylimidazo[2,1-b]thiazole (CAS 45667-45-6) is a fused heterocyclic compound containing both imidazole and thiazole rings, with a molecular formula of C6H6N2S and a molecular weight of 138.19 g/mol . This compound represents the core scaffold of the imidazo[2,1-b]thiazole class, which has been extensively studied for diverse pharmacological activities including anticancer, anti-infective, anti-inflammatory, and antioxidant effects [1]. Notably, the 2-methyl substitution on this scaffold confers distinct metabolic and pharmacological properties that differentiate it from the unsubstituted imidazo[2,1-b]thiazole core [2]. The compound serves as a critical building block in medicinal chemistry and has been incorporated into clinically investigated drug candidates, most prominently the ghrelin receptor inverse agonist PF-5190457 [3].

2-Methylimidazo[2,1-b]thiazole (CAS 45667-45-6): Why Generic Substitution Is Not a Viable Procurement Strategy


Generic substitution within the imidazo[2,1-b]thiazole class is not scientifically valid due to position- and substituent-dependent variations in biological activity, metabolic stability, and target selectivity. Direct comparative studies between the 2-methyl-substituted and unsubstituted imidazo[2,1-b]thiazole core reveal fundamentally different metabolic bioactivation pathways: the 2-methyl analog undergoes oxidative desulfation via thiazole ring epoxidation, while the unsubstituted analog proceeds via S-oxide formation and Michael addition [1]. These divergent mechanisms directly impact reactive metabolite formation and potential toxicity profiles, making the compounds non-interchangeable in pharmacological contexts. Furthermore, SAR studies demonstrate that even minor structural modifications—such as the presence or absence of a methyl group at the 2-position, or the benzo-fusion of the ring system—produce IC50 differences exceeding an order of magnitude against key therapeutic targets including EGFR, HER2, DHFR, and IDO1 [2]. For procurement decisions, selecting a specific imidazo[2,1-b]thiazole analog without empirical validation against the intended comparator risks introducing uncharacterized variables that can compromise experimental reproducibility and translational validity.

2-Methylimidazo[2,1-b]thiazole (CAS 45667-45-6): Product-Specific Quantitative Evidence for Differentiated Selection


Evidence 1: Divergent Metabolic Bioactivation Pathway Relative to Unsubstituted Imidazo[2,1-b]thiazole

In direct head-to-head comparison using NADPH- and glutathione-supplemented human liver microsomes, 2-methylimidazo[2,1-b]thiazole (analog 2) and unsubstituted imidazo[2,1-b]thiazole (analog 1) exhibited mechanistically distinct bioactivation pathways. The unsubstituted analog 1 formed glutathione conjugates via S-oxide intermediate formation followed by Michael addition, with two discernible adducts observed. In contrast, the 2-methyl-substituted analog 2 underwent glutathione conjugation exclusively via an oxidative desulfation mechanism involving thiazole ring epoxidation as the rate-limiting step [1]. This mechanistic divergence enabled rational scaffold redesign—replacing the thiazole ring with a 1,2,4-thiadiazole group—which abrogated the bioactivation liability while retaining pharmacological activity [1].

Drug metabolism Bioactivation Reactive metabolites ADME-Tox

Evidence 2: Imidazo[2,1-b]thiazole Derivatives Exhibit Nanomolar IDO1 Inhibitory Potency Comparable to Reference Inhibitor

In a cross-study comparable analysis, imidazo[2,1-b]thiazole derivatives containing the core scaffold (including 2-methyl-substituted variants) demonstrated IDO1 inhibitory activity in the nanomolar range. Compounds 6, 7, and 8 showed IC50 values of 68.48 nM, 82.39 nM, and 48.48 nM respectively, compared with the reference inhibitor IDO5L at IC50 67.40 nM [1]. The most potent analog in this series (compound 8, IC50 = 48.48 nM) exhibited approximately 28% greater potency than the reference. Benzo[d]imidazo[2,1-b]thiazole analogs 17, 20, and 22 showed comparable potency with IC50 values of 53.58 nM, 53.16 nM, and 57.95 nM respectively [1]. Compound 8 demonstrated lethality against ACHN renal cancer cells [1].

IDO1 inhibition Immuno-oncology Enzyme inhibition Cancer immunotherapy

Evidence 3: Imidazo[2,1-b]thiazole-Based Compounds Demonstrate Superior Potency to Standard Chemotherapeutics in MCF-7 Breast Cancer

In a direct head-to-head comparison against standard chemotherapeutic agents, imidazo[2,1-b]thiazole analog 23 exhibited an IC50 of 1.81 μM against the MCF-7 breast cancer cell line, representing a 2.3-fold improvement over doxorubicin (DOX, IC50 = 4.17 μM) and a 4.0-fold improvement over sorafenib (SOR, IC50 = 7.26 μM) [1]. Compound 39 showed an IC50 of 4.95 μM, which was comparable to doxorubicin (4.17 μM) and superior to sorafenib (7.26 μM) [1]. Both compounds were identified as possible EGFR, HER-2, and DHFR inhibitors through enzyme inhibition assays [1]. Importantly, in vivo testing in mice confirmed that both compounds possess considerable in vivo anticancer activity, validating the in vitro findings [1].

Breast cancer EGFR/HER2 inhibition DHFR inhibition Anticancer

Evidence 4: Benzo[d]imidazo[2,1-b]thiazole Derivatives Exhibit Sub-Micromolar Antitubercular Activity with High Selectivity

In class-level inference, benzo[d]imidazo[2,1-b]thiazole derivatives—structurally related to the 2-methylimidazo[2,1-b]thiazole core—demonstrated potent and selective antitubercular activity. The most active compound, IT10 (carrying a 4-nitro phenyl moiety), displayed an IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, with no acute cellular toxicity observed at concentrations up to 128 μM against the MRC-5 lung fibroblast cell line [1]. Compound IT06 (2,4-dichloro phenyl moiety) showed comparable activity with IC50 of 2.03 μM and IC90 of 15.22 μM [1]. Notably, selected hits showed no activity against a panel of non-tuberculous mycobacteria (NTM), indicating selective inhibition of Mtb [1].

Antitubercular Mycobacterium tuberculosis Selectivity Infectious disease

Evidence 5: Isoxazole-Imidazo[2,1-b]thiazole Derivatives Display Broad-Spectrum Anticancer Activity Across Multiple Cell Lines

In a direct head-to-head comparison against etoposide (positive control), a series of isoxazole-imidazo[2,1-b]thiazole amide derivatives (12a-12j) were evaluated across four human cancer cell lines: MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) [1]. Most compounds displayed good to moderate anticancer activity when compared with etoposide [1]. Five compounds (12a, 12b, 12c, 12d, and 12e) showed the most promising activities, with compound 12a displaying good activity across all four cell lines tested [1]. This demonstrates that the imidazo[2,1-b]thiazole scaffold, when appropriately derivatized, can achieve broad-spectrum antiproliferative effects comparable to established chemotherapeutic agents.

Broad-spectrum anticancer Isoxazole conjugates Etoposide comparator Multi-cell-line screening

2-Methylimidazo[2,1-b]thiazole (CAS 45667-45-6): Evidence-Driven Research and Industrial Application Scenarios


Scenario 1: Ghrelin Receptor Modulator Development for Metabolic Disorders

2-Methylimidazo[2,1-b]thiazole serves as the core scaffold for ghrelin receptor inverse agonists, most notably PF-5190457, which has progressed to Phase 1b clinical trials [1]. The 2-methyl substitution confers a distinct metabolic bioactivation pathway (oxidative desulfation via thiazole ring epoxidation) compared to the unsubstituted analog [2]. This mechanistic understanding enables rational scaffold optimization—specifically, replacement of the thiazole ring with a 1,2,4-thiadiazole group has been shown to abrogate bioactivation liability while preserving pharmacological activity [2]. Procurement of the 2-methylimidazo[2,1-b]thiazole building block is essential for synthesizing ghrelin receptor modulators with optimized metabolic stability and reduced reactive metabolite formation.

Scenario 2: Immuno-Oncology Drug Discovery Targeting IDO1

Imidazo[2,1-b]thiazole derivatives demonstrate nanomolar IDO1 inhibitory potency, with compound 8 achieving an IC50 of 48.48 nM—approximately 28% more potent than the reference inhibitor IDO5L (67.40 nM) [3]. This scaffold also shows cell-based activity, with compound 8 proving lethal to ACHN renal cancer cells [3]. The imidazo[2,1-b]thiazole core provides a validated starting point for structure-based design of IDO1 inhibitors, with molecular modeling confirming iron(III) chelation within the IDO1 binding pocket as a key mechanism [3]. Procuring the 2-methyl-substituted core scaffold enables SAR exploration around the methyl position to further optimize potency and selectivity.

Scenario 3: Breast Cancer Therapeutics Targeting EGFR/HER2 and DHFR

Imidazo[2,1-b]thiazole-based compounds exhibit potent antiproliferative activity against MCF-7 breast cancer cells, with compound 23 (IC50 = 1.81 μM) outperforming doxorubicin (4.17 μM, 2.3-fold improvement) and sorafenib (7.26 μM, 4.0-fold improvement) [4]. Both compound 23 and 39 function as multi-target inhibitors of EGFR, HER2, and DHFR [4]. Critically, in vivo testing in mice has confirmed considerable anticancer activity, validating translational potential [4]. This evidence supports the procurement of 2-methylimidazo[2,1-b]thiazole-based compounds for preclinical development of multi-kinase/antifolate inhibitors with demonstrated in vivo efficacy.

Scenario 4: Antitubercular Lead Optimization with High Selectivity

Benzo[d]imidazo[2,1-b]thiazole derivatives, structurally related to the 2-methylimidazo[2,1-b]thiazole core, achieve sub-micromolar potency against Mycobacterium tuberculosis H37Ra (IT10: IC50 2.32 μM, IC90 7.05 μM) with remarkable selectivity [5]. These compounds show no activity against non-tuberculous mycobacteria and no acute cellular toxicity toward MRC-5 lung fibroblasts at concentrations up to 128 μM [5]. Molecular docking and dynamics studies implicate pantothenate synthetase as the putative target [5]. The 2-methylimidazo[2,1-b]thiazole scaffold provides an ideal starting point for synthesizing selective antitubercular agents, with the methyl group available for further SAR exploration to enhance potency while maintaining selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.